Thiazesim hydrochloride

概要

説明

準備方法

合成経路と反応条件: チアゼシン塩酸塩の合成には、2-アミノベンゾフェノンと2-クロロ-N,N-ジメチルエチルアミンを反応させて中間体を生成することが含まれます。 この中間体は、その後環化されてチアゼシンを生成し、続いてその塩酸塩に変換されます .

工業的生産方法: チアゼシン塩酸塩の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 反応条件は、最終生成物の高い収率と純度を確保するために最適化されています。 塩酸塩は通常、アセトニトリルから再結晶化され、融点は222-224℃です .

化学反応の分析

反応の種類: チアゼシン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: チアゼシンは、酸化されてスルホキシドとスルホンを形成することができます。

還元: 還元反応は、チアゼシンを対応するアミン誘導体に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: スルホキシドとスルホン。

還元: アミン誘導体。

科学的研究の応用

Therapeutic Applications

1. Antidepressant Activity

Thiazesim hydrochloride has been studied as an antidepressant agent. Research indicates that it may exert its effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. A clinical trial published in the British Journal of Psychiatry highlighted its potential efficacy in treating depressive disorders, demonstrating significant improvements in patient outcomes compared to control groups .

2. Antidiabetic Properties

Recent studies have shown that thiazepine derivatives, including this compound, exhibit antidiabetic effects. In animal models, specific derivatives were found to lower blood glucose levels significantly when administered at varying doses. For instance, a study reported that one derivative reduced glucose levels from 379.34 mg/dL to 205.31 mg/dL over a 21-day period .

3. Antitumor Activity

this compound and its analogs have also been evaluated for anticancer properties. Research indicates that thiazole-containing compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Clinical Trials on Antidepressant Effects

A notable clinical trial investigated the efficacy of this compound in patients diagnosed with major depressive disorder. The study involved a randomized controlled design where participants received either this compound or a placebo over an eight-week period. Results indicated that those treated with thiazesim showed significant reductions in depression scores compared to controls .

Animal Studies on Antidiabetic Activity

In an animal model assessing the antidiabetic effects of thiazesim derivatives, researchers administered various doses over four weeks. The results demonstrated a dose-dependent decrease in blood glucose levels, with some compounds achieving reductions comparable to standard antidiabetic medications like glibenclamide .

Antitumor Efficacy Assessment

A series of experiments evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that certain derivatives had IC50 values indicating potent antiproliferative activity against breast cancer cells, outperforming established chemotherapeutic agents .

作用機序

チアゼシン塩酸塩は、セロトニンやノルエピネフリンなどの神経伝達物質の再取り込みを阻害することにより、その抗うつ効果を発揮します。 これにより、シナプス間隙におけるこれらの神経伝達物質のレベルが上昇し、気分を高め、うつ症状を軽減します . この化合物は、脳内の特定の受容体を標的とし、気分調節に関与する神経経路の活動を調節します .

6. 類似の化合物との比較

チアゼシン塩酸塩は、イミプラミンやアミトリプチリンなどの他の三環系抗うつ剤と関連しています。 チアゼシン塩酸塩は、その化学構造においてユニークであり、典型的な三環系構造ではなく、ベンゾチアゼピン環を含んでいます . この構造的な違いは、その独特の薬理学的プロファイルと治療効果に貢献しています .

類似の化合物:

- イミプラミン

- アミトリプチリン

- ジルチアゼム

- トフェナシン

チアゼシン塩酸塩は、そのユニークなベンゾチアゼピン構造により、従来の三環系抗うつ剤とは異なる治療上の利点を提供するため、際立っています .

類似化合物との比較

生物活性

Thiazesim hydrochloride is a derivative of the benzothiazepine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, synthesis, and various biological effects of this compound, supported by relevant studies and data.

1. Overview of Benzothiazepines

Benzothiazepines are a class of heterocyclic compounds characterized by a fused benzene and thiazepine ring. Thiazesim, as a member of this family, exhibits various therapeutic potentials, including:

- Antihypertensive effects

- Antidepressant properties

- Antiviral activity

- Antimicrobial effects

The first clinically used compound from this class was diltiazem, followed by others like clentiazem, which further established the therapeutic relevance of benzothiazepines in cardiovascular and central nervous system disorders .

2. Synthesis of this compound

This compound can be synthesized through several methods involving the reaction of 2-aminothiophenol with α,β-unsaturated acyl compounds. Recent advancements have focused on enantioselective synthesis techniques that enhance yield and purity .

Synthesis Reaction Overview:

- Starting Materials: 2-aminothiophenol and α,β-unsaturated acyl compounds

- Catalysts: Takemoto’s catalyst for regioselectivity

- Yield: Up to 97% with high enantiomeric excess .

3.1 Antidiabetic Activity

This compound has shown promising results as an α-glucosidase inhibitor. A study reported that derivatives exhibited IC50 values ranging from 2.62 μM to 10.11 μM, significantly lower than the standard drug acarbose (IC50 = 37.38 μM). The most potent derivatives were further evaluated for their ability to lower blood glucose levels in vivo .

| Compound | IC50 (μM) | Blood Glucose Reduction (mg/dL) |

|---|---|---|

| 2B | 2.62 | 104.15 ± 3.99 |

| 3B | 3.63 | 105.32 ± 4.09 |

| Acarbose | 37.38 | N/A |

3.2 Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies indicated its efficacy comparable to standard antibiotics .

4. Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study published in Der Pharma Chemica reported that novel derivatives exhibited anti-HIV activity with EC50 values comparable to existing antiretroviral drugs .

- Another research indicated that thiazesim derivatives showed antiangiogenic properties, inhibiting capillary proliferation effectively .

5. Conclusion

This compound represents a promising compound within the benzothiazepine class, showcasing a range of biological activities that warrant further investigation. Its potential as an antidiabetic agent and its antimicrobial properties make it a valuable candidate for future drug development.

特性

CAS番号 |

3122-01-8 |

|---|---|

分子式 |

C19H23ClN2OS |

分子量 |

362.9 g/mol |

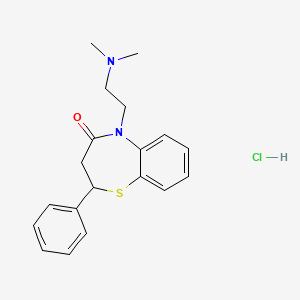

IUPAC名 |

5-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride |

InChI |

InChI=1S/C19H22N2OS.ClH/c1-20(2)12-13-21-16-10-6-7-11-17(16)23-18(14-19(21)22)15-8-4-3-5-9-15;/h3-11,18H,12-14H2,1-2H3;1H |

InChIキー |

IUZXQGCIJLIGLS-UHFFFAOYSA-N |

SMILES |

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3.Cl |

正規SMILES |

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3.Cl |

外観 |

Solid powder |

Key on ui other cas no. |

3122-01-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

5845-26-1 (Parent) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SQ 10,496 thiazesim thiazesim monohydrochloride thiazesim monohydrochloride, (+)-isomer thiazesim monohydrochloride, (+-)-isomer thiazesim monohydrochloride, (-)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。